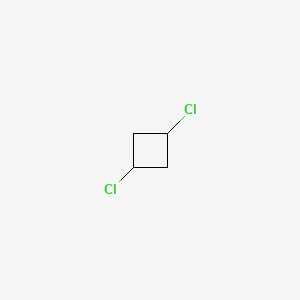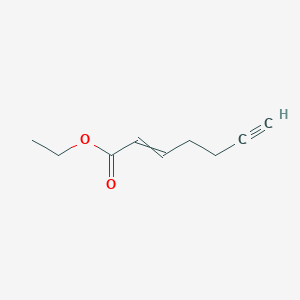
Ethyl hept-2-en-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hept-2-en-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-en-6-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl hept-2-en-6-ynoate can be synthesized through a multi-step process. One common method involves the Swern oxidation of 4-pentyn-1-ol to produce the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield the desired ester . The reaction conditions typically involve the use of dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at low temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl hept-2-en-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Hept-2-en-6-ynoic acid or hept-2-en-6-one.
Reduction: Ethyl hept-2-en-6-ene or ethyl heptane.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl hept-2-en-6-ynoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl hept-2-en-6-ynoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various intermediates and products through different pathways.
Comparación Con Compuestos Similares
Ethyl hept-2-ynoate: Similar structure but lacks the alkene group.
Hept-2-en-6-ynoic acid: The corresponding carboxylic acid of ethyl hept-2-en-6-ynoate.
Ethyl hept-2-en-6-ene: Similar structure but lacks the alkyne group.
Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
53282-88-5 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl hept-2-en-6-ynoate |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3 |
Clave InChI |
VDZOLGGJUYFRQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


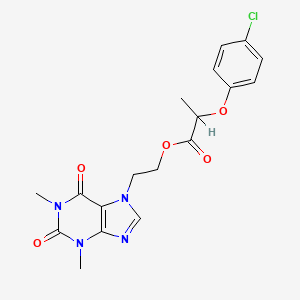
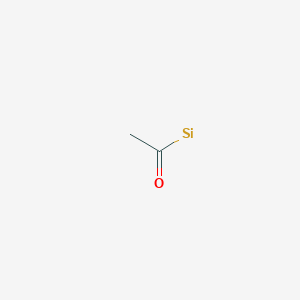
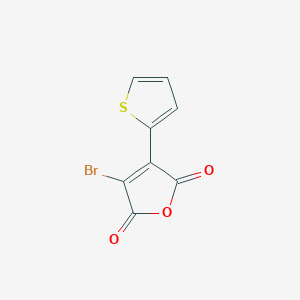

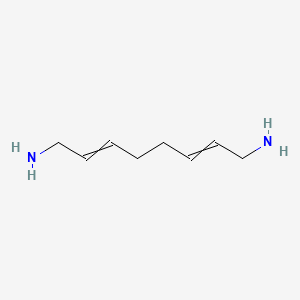
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
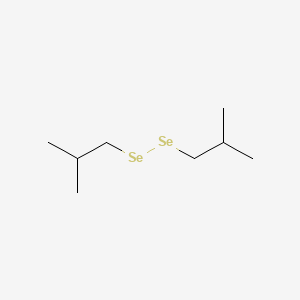
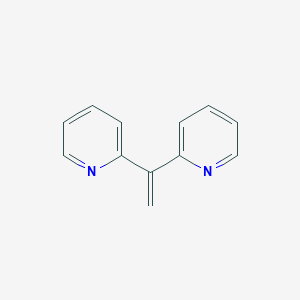

![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
